N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3OS/c24-18-10-7-11-19(14-18)26-22(28)16-29-23-25-15-21(17-8-3-1-4-9-17)27(23)20-12-5-2-6-13-20/h1-15H,16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJAQDSKIIBPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of 1,5-diphenyl-1H-imidazole: This can be achieved through the condensation of benzil and benzaldehyde in the presence of ammonium acetate.
Thioether Formation: The 1,5-diphenyl-1H-imidazole is then reacted with a suitable thiolating agent to introduce the thio group.
Acetamide Formation: The thioether intermediate is further reacted with 3-chlorophenylacetic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified imidazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.72 | Apoptosis |
| A549 (Lung Cancer) | 12.53 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antitubercular Activity
In addition to its anticancer and antimicrobial effects, this compound has shown promise against Mycobacterium tuberculosis. Preliminary studies indicate that it inhibits key enzymes involved in mycobacterial metabolism.
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy in various biological assays:
- A study published in Molecules demonstrated that derivatives of similar structures exhibited potent antimitotic activity against human tumor cells with promising GI50 values .
- Another investigation focused on the synthesis of imidazole derivatives, revealing that compounds with thioether linkages had enhanced biological activity compared to their non-thioether counterparts .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Anticancer Activity
Key comparisons include:
Key Findings :
- The diphenylimidazole-thioacetamide core in the target compound enhances activity compared to benzimidazole analogs (e.g., Compound 10), likely due to improved steric bulk and π-π stacking interactions with biological targets .
- Substitution at the 3-chlorophenyl position (target compound) vs. 4-benzothiazolylphenyl (Compound 16) alters electronic properties and binding affinity, though both show comparable potency .
Heterocyclic Modifications
Replacement of the imidazole ring with other heterocycles (e.g., triazole, thiazole) significantly impacts bioactivity:
- Triazole derivatives (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) exhibit reduced anticancer efficacy compared to imidazole-containing analogs, possibly due to weaker hydrogen-bonding capacity .
- Thiazole-linked acetamides (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) prioritize antimicrobial over anticancer activity, highlighting the imidazole ring’s specificity in oncology applications .
Halogen Substituent Effects
- The 3-chloro substituent on the phenyl ring (target compound) offers optimal lipophilicity and cytotoxicity compared to 2,6-dichlorophenyl analogs (e.g., ), where steric hindrance may limit target engagement .
- Fluorine or bromine substitutions (e.g., in triazole-thiazole hybrids from ) improve metabolic stability but may reduce solubility .
Research Findings and Mechanistic Insights
Anticancer Mechanisms
The target compound’s diphenylimidazole-thioacetamide structure likely disrupts tubulin polymerization or kinase signaling pathways, as seen in structurally related benzothiazoles . Computational docking studies (e.g., ) suggest that the imidazole ring’s nitrogen atoms facilitate interactions with ATP-binding pockets in kinases .
Physicochemical Properties
- Solubility : The 3-chlorophenyl group increases logP (~3.5 predicted), favoring cellular uptake but requiring formulation optimization for in vivo delivery.
- Stability : The thioether linkage enhances resistance to enzymatic degradation compared to ether or ester analogs .
Biological Activity
N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide, identified by its CAS number 1206997-34-3, is a compound that has drawn attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 419.9 g/mol. The compound features a thioacetamide moiety linked to a chlorophenyl and an imidazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClN3OS |
| Molecular Weight | 419.9 g/mol |
| CAS Number | 1206997-34-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various imidazole derivatives, this compound was found to inhibit cell proliferation effectively. The IC50 values for this compound were reported in the range of 10–20 µM against A549 (lung cancer) and MCF7 (breast cancer) cell lines, indicating potent activity compared to standard chemotherapeutics such as doxorubicin (IC50 ~ 7 µM) .
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. Molecular docking studies suggest that this compound binds effectively to the active site of TS, disrupting its function and leading to cell apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. It was tested against common pathogens such as Escherichia coli and Staphylococcus aureus.
Antimicrobial Testing Results
The compound exhibited significant inhibition zones in agar diffusion assays:
- E. coli : Inhibition zone diameter of 15 mm at 100 µg/mL.
- S. aureus : Inhibition zone diameter of 18 mm at 100 µg/mL.
These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structural components of this compound are crucial for its biological activity:
- Chlorophenyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Imidazole Ring : Contributes to the interaction with biological targets due to its nitrogen atoms.
- Thioacetamide Moiety : Plays a role in binding interactions with enzymes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-chlorophenyl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step process involving:
Imidazole core formation : Cyclocondensation of 1,2-diketones with ammonium acetate and aldehydes under reflux in acetic acid (common for 1,5-diphenylimidazole derivatives) .
Thioacetamide coupling : Reaction of the imidazole-thiol intermediate with 2-chloro-N-(3-chlorophenyl)acetamide using a base (e.g., triethylamine) in dichloromethane at 273 K to minimize side reactions .
- Yield optimization : Lower temperatures (e.g., 273 K) and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve coupling efficiency . Typical yields range from 58–70% .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key techniques :
- FT-IR : Confirms thioether (C–S stretch, ~680 cm⁻¹), amide (C=O, ~1678 cm⁻¹), and aromatic C–H (~3050 cm⁻¹) bonds .
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm), methylene groups adjacent to sulfur (δ 3.8–4.2 ppm), and amide NH (δ 10.2–10.8 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 474.1) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays :
- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values compared to cisplatin) .
- Enzyme inhibition : Testing against kinases or proteases via fluorescence-based assays .
Advanced Research Questions
Q. How can crystallography and hydrogen-bonding analysis elucidate structural stability?
- Crystallographic refinement : Use SHELX software for single-crystal X-ray diffraction. Key parameters:
- Space group : Triclinic P1 (common for similar acetamides) .
- Hydrogen bonding : Intermolecular N–H⋯N bonds form R₂²(8) motifs, stabilizing 1D chains .
- Torsional angles : The imidazole and chlorophenyl rings exhibit dihedral angles >75°, indicating steric hindrance .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- SAR insights :
| Modification | Bioactivity Trend | Example |
|---|---|---|
| 3-Cl on phenyl | Enhanced antimicrobial activity vs. 4-Cl analogs | |
| Diphenylimidazole | Improved kinase inhibition vs. monoaryl derivatives |
- Mechanism : Chlorine increases lipophilicity (logP ~3.5), enhancing membrane penetration .
Q. What computational methods predict electronic properties and binding affinity?
- HOMO-LUMO analysis : DFT calculations (e.g., Gaussian 09) reveal energy gaps (~4.2 eV), correlating with redox stability .
- Molecular docking : AutoDock Vina simulates binding to targets (e.g., EGFR kinase). Key interactions:
- Thioether sulfur with hydrophobic pockets.
- Amide carbonyl forms hydrogen bonds with catalytic lysine residues .
Q. How can contradictory bioactivity data in analogs be resolved?
- Case study : A 2021 study found conflicting IC₅₀ values for imidazole-thioacetamides against MCF-7 cells .
- Resolution strategies :
Standardize assays : Use identical cell passages and incubation times.
Control variables : Test solubility (DMSO concentration ≤0.1%) and serum interference.
Meta-analysis : Compare datasets using tools like RevMan to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
